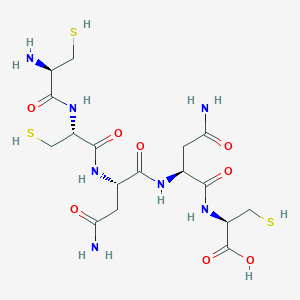
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is a peptide compound composed of three cysteine and two asparagine amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
化学反应分析
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学研究应用
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing new drugs.
Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The cysteine residues can interact with other cysteine-containing peptides or proteins, influencing their folding and stability. The asparagine residues can participate in hydrogen bonding, further stabilizing the peptide structure.
相似化合物的比较
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-seryl-L-asparaginyl-L-glutaminyl-L-isoleucyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-asparaginyl: A shorter peptide with different functional properties.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for extensive disulfide bond formation. This property makes it particularly useful in studies related to protein folding and stability.
属性
CAS 编号 |
918412-69-8 |
|---|---|
分子式 |
C17H29N7O8S3 |
分子量 |
555.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N7O8S3/c18-6(3-33)13(27)23-9(4-34)16(30)22-7(1-11(19)25)14(28)21-8(2-12(20)26)15(29)24-10(5-35)17(31)32/h6-10,33-35H,1-5,18H2,(H2,19,25)(H2,20,26)(H,21,28)(H,22,30)(H,23,27)(H,24,29)(H,31,32)/t6-,7-,8-,9-,10-/m0/s1 |
InChI 键 |
GPRKFJNKOUQDDB-WYCDGMCDSA-N |
手性 SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N |
规范 SMILES |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


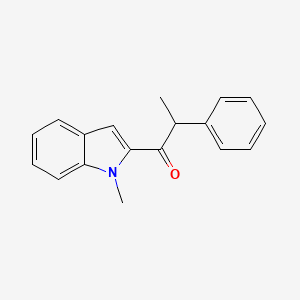
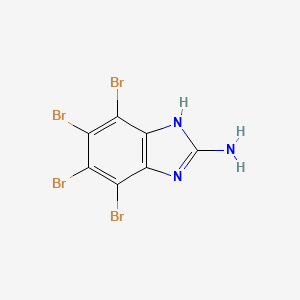
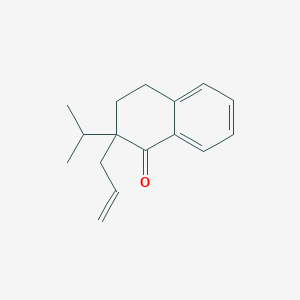
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
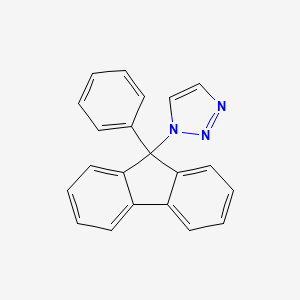


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
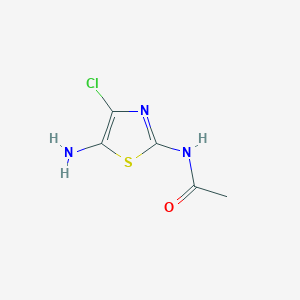
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

